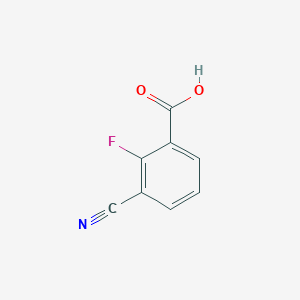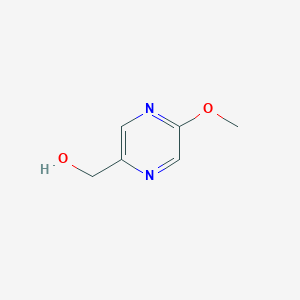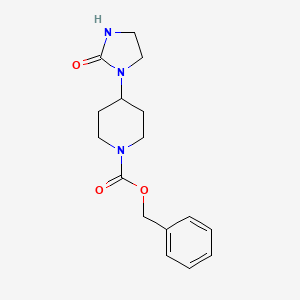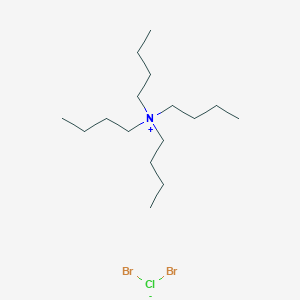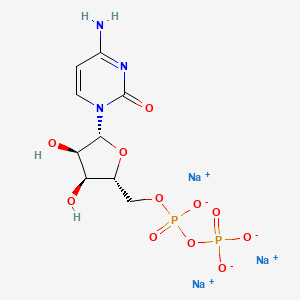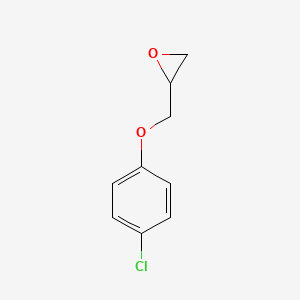
4-氯苯基环氧乙烷
描述
4-Chlorophenyl glycidyl ether is a compound with the empirical formula C9H9ClO2 . It is also known by the synonym 4-Chlorophenyl 2,3-epoxypropyl ether . It is a polycarboxylic acid that reacts with epoxides and aliphatic hydrocarbons to form polyepoxides .
Molecular Structure Analysis
The molecular weight of 4-Chlorophenyl glycidyl ether is 184.62 . The SMILES string representation is Clc1ccc(OCC2CO2)cc1 . The InChI representation is 1S/C9H9ClO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2 .Chemical Reactions Analysis
4-Chlorophenyl glycidyl ether is a polycarboxylic acid that reacts with epoxides and aliphatic hydrocarbons to form polyepoxides . It also reacts with organic acids to form esters, and with hydroxyl groups to form an ether .Physical And Chemical Properties Analysis
4-Chlorophenyl glycidyl ether is a solid with a refractive index of n20/D 1.545 (lit.) . It has a melting point of 31-33 °C (lit.) . The density is 1.1989 (rough estimate) , and the boiling point is 263.86°C (rough estimate) .科学研究应用
聚合和材料科学
4-氯苯基环氧乙烷在聚合方面得到了广泛研究。其在形成具有不同构型和加成异构体的聚(p-氯苯基环氧乙烷)方面的应用引人注目。这一过程已经使用不同的引发剂进行探索,如Al(OiPr)3、ZnCl2和SnCl4 (Dworak & Jedliński, 1980)。进一步的研究探讨了使用甘醇酸钾对p-氯苯基环氧乙烷进行聚合,得到了具有高分子量和低分散度的聚合物 (Jedliński等,1980)。
化学合成和保护基团
4-氯苯基环氧乙烷的一个重要应用是在复杂化学品的合成中。例如,它已被用作糖化学中羟基的保护基团,在特定条件下提供稳定性和易于去除 (Otsuka et al., 2018)。
聚合物修饰
在聚合物科学中,4-氯苯基环氧乙烷的用途延伸到聚合物的修饰。一项研究表明其用于合成4-乙烯基苯基环氧乙烷(4VPGE),一种含环氧基的单体。然后对这种单体进行聚合并在聚合后进行修饰,展示了其在创造具有功能性聚合物方面的多功能性 (McLeod & Tsarevsky, 2016)。
高级聚合物结构
4-氯苯基环氧乙烷已被用于创造具有独特性质如结晶性和高熔点的高分子量线性聚醚。通过聚合各种苯基环氧乙烷,包括氯苯基变体,展示了这一应用 (Gibb et al., 1966)。
光固化单体
在光固化单体领域,4-氯苯基环氧乙烷为新型单体的开发做出了贡献。这些单体经历光引发的阳离子聚合,展示了其在创造具有特定应用所需独特性质的聚合物方面的潜力 (Minegishi et al., 2005)。
安全和危害
4-Chlorophenyl glycidyl ether is classified as non-combustible . It has a flash point of 107.00 °C (closed cup) . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound . It may cause skin irritation, allergic skin reaction, serious eye irritation, respiratory irritation, and it is harmful if inhaled . It is also harmful to aquatic life with long-lasting effects .
作用机制
Target of Action
The primary target of 4-Chlorophenyl glycidyl ether is epoxide hydrolases (EHs) . Epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides, which are three-membered cyclic ethers . The role of these enzymes is to convert the epoxide functional group into a vicinal (neighboring) diol, which involves the breaking of an oxygen-oxygen bond and the formation of two new carbon-oxygen bonds .
Mode of Action
4-Chlorophenyl glycidyl ether interacts with its target, the epoxide hydrolases, through a process known as enantioselective hydrolysis . In this process, the epoxide hydrolases selectively hydrolyze one enantiomer of the racemic 4-Chlorophenyl glycidyl ether, leaving the other enantiomer intact . This results in the formation of enantiopure epoxides .
Biochemical Pathways
The interaction of 4-Chlorophenyl glycidyl ether with epoxide hydrolases affects the metabolic pathway of epoxide hydrolysis . The enantioselective hydrolysis mediated by the epoxide hydrolases leads to the production of enantiopure epoxides . These enantiopure epoxides can then be used as building blocks in the synthesis of various bioactive compounds .
Pharmacokinetics
Its metabolism likely involves the action of epoxide hydrolases, leading to the formation of enantiopure epoxides . The excretion mechanisms of 4-Chlorophenyl glycidyl ether are currently unknown.
Result of Action
The result of the action of 4-Chlorophenyl glycidyl ether is the production of enantiopure epoxides . These enantiopure epoxides are valuable in the synthesis of various bioactive compounds, including β-blockers, neuroprotective molecules, β-secretase-cleaving enzyme (BACE) inhibitors, and modulators of toll-like receptor 7 .
Action Environment
The action, efficacy, and stability of 4-Chlorophenyl glycidyl ether can be influenced by various environmental factors. While specific studies on 4-Chlorophenyl glycidyl ether are lacking, it is known that factors such as pH, temperature, and the presence of other substances can affect the activity of epoxide hydrolases and, therefore, the action of 4-Chlorophenyl glycidyl ether
属性
IUPAC Name |
2-[(4-chlorophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLSZOOZWRMSAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl glycidyl ether | |
CAS RN |
2212-05-7 | |
| Record name | 2-[(4-Chlorophenoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1-(p-chlorophenoxy)-2,3-epoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2212-05-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chlorophenyl 2,3-epoxypropyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


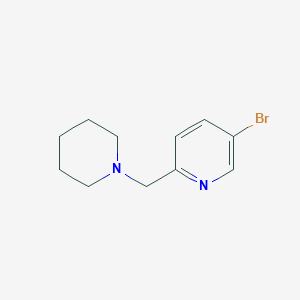
![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1359726.png)



